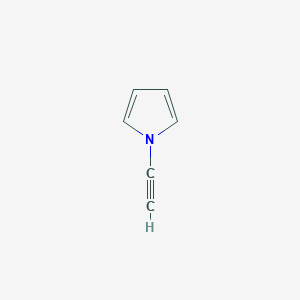

1H-吡咯,1-乙炔基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-Pyrrole, 1-ethynyl- is a derivative of pyrrole1. Pyrrole is a biologically active scaffold known for its diverse nature of activities1. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds1.

Synthesis Analysis

Various synthetic routes have been reported for the synthesis of pyrrole and pyrrole-containing analogs1. One of the synthetic approaches includes the synthesis of pyrrole derivatives and their utilization for the preparation of pyrrolo-pyrimidine derivatives1.

Molecular Structure Analysis

The molecular formula of 1H-Pyrrole, 1-ethynyl- is C6H5N2. The average mass is 91.111 Da and the monoisotopic mass is 91.042198 Da2.

Chemical Reactions Analysis

Pyrrole is known to react with electrophiles3. Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back3. Containers may explode when heated and thermal decomposition can lead to the release of irritating gases and vapors3.

Physical And Chemical Properties Analysis

1H-Pyrrole, 1-ethynyl- is a colorless volatile liquid that darkens readily upon exposure to air4. It has a nutty odor4. The positive end of its dipole lies on the side of the heteroatom, with a dipole moment of 1.58 D4.科学研究应用

合成和药用应用

抗炎衍生物的合成:吡咯衍生物,特别是 1H-吡咯,已被合成并表现出显着的抗炎活性。这些衍生物使用各种光谱技术合成和表征,并且在某些情况下在大鼠足爪水肿方法中显示出比标准药物更强的活性 (Dholakia,2023)。

分子传感器开发:1H-吡咯衍生物已被用于创建用于监测葡萄糖苷等物质的灵敏探针。它们表现出优异的光物理性质,使其适用于灵敏检测应用 (Liao 等人,2002)。

有机合成中的应用:1H-吡咯衍生物用于有机合成,例如吡咯的机械活化膦乙炔基化,证明了它们在创建复杂有机分子中的作用 (Gotsko 等人,2015)。

电致变色和离子受体性质:一些衍生物,如基于 1H-吡咯的 N-连二吡咯,表现出令人兴奋的电致变色和离子受体性质。它们在金属回收和离子传感方面具有潜在的实际用途 (Mert 等人,2013)。

工业中的缓蚀:1H-吡咯-2,5-二酮衍生物已被证明可以有效抑制碳钢在酸性环境中的腐蚀。该应用在工业环境中保护金属方面具有重要意义 (Zarrouk 等人,2015)。

爆炸物检测:1H-吡咯衍生物已被开发用于爆炸物检测,突出了它们在安全和安保部门的潜在用途 (Chen 等人,2011)。

化学合成和表征

创新的合成方法:已经建立了从各种前体出发并涉及新化学反应的 1H-和 2H-吡咯的新合成路线 (Pfoertner 和 Foricher,1980)。

反应性和结构性质的研究:已经对各种 1H-吡咯衍生物的合成、反应性和结构性质进行了详细研究,有助于了解它们的化学行为 (Murthy 等人,2017)。

安全和危害

未来方向

Due to the diversity of pyrrole analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders1. In this regard, attempts have been made to disclose various tactical approaches to synthesize pyrrole and pyrrole-containing analogs1. The structure–activity relationship studies have been discussed along with their therapeutic applications which have been reported during the last decade1.

属性

IUPAC Name |

1-ethynylpyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N/c1-2-7-5-3-4-6-7/h1,3-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGCNMNFUSSSGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CN1C=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456439 |

Source

|

| Record name | 1H-Pyrrole, 1-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrole, 1-ethynyl- | |

CAS RN |

139565-93-8 |

Source

|

| Record name | 1H-Pyrrole, 1-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1365597.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-3-amine](/img/structure/B1365601.png)

![(1R,2S)-2-[2-(trimethylsilyl)ethynyl]cyclopentan-1-ol](/img/structure/B1365605.png)

![2-[(Carbamothioylamino)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365619.png)